(10R,12S) Caspofungin
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Overview
Description
(10R,12S) Caspofungin: is a semisynthetic antifungal drug belonging to the echinocandin class. It is primarily used to treat a variety of fungal infections, including invasive candidiasis and aspergillosis. Caspofungin works by inhibiting the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.
Preparation Methods
Synthetic Routes and Reaction Conditions: Caspofungin is synthesized from pneumocandin B0, a natural product isolated from the fungus Aspergillus fumigatus. The synthesis involves several key steps:
Dehydration: Pneumocandin B0 is selectively dehydrated to form a nitrile.
Reduction: The nitrile is then reduced to a primary amine.
Thioether Formation: The primary amine is reacted with an arylthiol to form a thioether.
Ethylenediamine Reaction: The thioether is further reacted with ethylenediamine to produce caspofungin.
Industrial Production Methods: The industrial production of caspofungin involves large-scale fermentation of A. fumigatus to obtain pneumocandin B0, followed by the chemical synthesis steps mentioned above. The process requires stringent control of reaction conditions to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
(10R,12S) Caspofungin: undergoes several types of chemical reactions, including:
Oxidation: Caspofungin can be oxidized to form various derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups in caspofungin, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the caspofungin molecule, leading to the formation of new compounds with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of caspofungin with altered functional groups.
Substitution Products: New derivatives with modified side chains or functional groups.
Scientific Research Applications
(10R,12S) Caspofungin: has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of new antifungal agents.
Biology: Studied for its effects on fungal cell wall synthesis and its potential use in combination therapies.
Medicine: Employed in the treatment of fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of new antifungal drugs and in quality control processes for pharmaceuticals.
Mechanism of Action
Caspofungin exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase , which is responsible for the synthesis of β-1,3-D-glucan in the fungal cell wall. This inhibition disrupts the integrity of the fungal cell wall, leading to cell lysis and death. Caspofungin targets the fungal cell wall, a structure not present in mammalian cells, making it a selective and effective antifungal agent.
Comparison with Similar Compounds
Micafungin
Anidulafungin
Properties
Molecular Formula |
C52H88N10O15 |
---|---|
Molecular Weight |
1093.3 g/mol |
IUPAC Name |
(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46+/m0/s1 |
InChI Key |
JYIKNQVWKBUSNH-DWACRQMHSA-N |
Isomeric SMILES |
CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
Origin of Product |
United States |
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